molecular formula C17H17NO5S B2431805 6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 337920-83-9

6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2431805
CAS No.: 337920-83-9
M. Wt: 347.39
InChI Key: RMJHZNSMUNYQFT-UHFFFAOYSA-N
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Description

6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-c][1,3]thiazole core

Properties

IUPAC Name

dimethyl 5-(4-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-10-4-6-11(7-5-10)15-14(17(20)23-3)13(16(19)22-2)12-8-24(21)9-18(12)15/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJHZNSMUNYQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the preparation of starting materials, the cyclization reaction, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogens or nucleophiles under specific temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies, including molecular docking and simulation, help elucidate these interactions and their implications.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
  • 6,7-dimethyl 5-(4-methylphenyl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Uniqueness

6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate stands out due to its specific substitution pattern and the presence of both pyrrolo and thiazole rings

Biological Activity

6,7-Dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the inhibition of key enzymes involved in various metabolic pathways.

Chemical Structure and Properties

The compound is characterized by a pyrrolo-thiazole framework with multiple functional groups that enhance its reactivity and biological interactions. Its molecular formula is C17H17NO5SC_{17}H_{17}NO_5S, and it features a dicarboxylate ester structure which contributes to its solubility and bioactivity.

PropertyValue
Molecular Weight345.39 g/mol
Melting PointNot specified
SolubilityModerate in organic solvents
CAS Number337920-83-9

Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs). These enzymes are critical in the metabolism of neurotransmitters and are implicated in several neurodegenerative disorders.

Mechanism of Action
The compound acts as a reversible inhibitor of MAO-A, demonstrating competitive inhibition properties. This interaction is crucial for regulating neurotransmitter levels in the brain, making it a candidate for treating conditions like depression and anxiety.

Case Studies

In vitro studies have shown that this compound achieves substantial inhibition of MAO-A at low concentrations. For instance:

  • Study Findings : Compound exhibited an IC50 value of 0.060±0.002μM0.060\pm 0.002\mu M against MAO-A.

Table 1: Inhibition Profile of 6,7-Dimethyl Compound on MAO Isoforms

CompoundIC50 (μM)Type of Inhibition
6,7-Dimethyl0.060 ± 0.002Reversible
Moclobemide0.041 ± 0.003Reversible
Clorgyline0.008 ± 0.001Irreversible

Pharmacological Implications

The reversible nature of the inhibition by this compound suggests a lower risk of side effects compared to irreversible inhibitors. This property enhances its potential as a therapeutic agent in neuropharmacology.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to optimize yield and purity. Techniques such as cyclization reactions are commonly employed.

Synthetic Route Overview

  • Starting Materials : Appropriate pyrrole and thiazole derivatives.
  • Reagents : Use of solvents and catalysts tailored to enhance reaction efficiency.
  • Purification : Techniques such as chromatography or recrystallization are essential to isolate the product.

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